molecular formula C26H35F2N3O6 B10836784 4-[6-(1,3-Difluoropropan-2-yloxy)-3-[(3,4-dimethoxyphenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-1-yl]piperidine-1-carbaldehyde

4-[6-(1,3-Difluoropropan-2-yloxy)-3-[(3,4-dimethoxyphenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-1-yl]piperidine-1-carbaldehyde

Cat. No.: B10836784
M. Wt: 523.6 g/mol
InChI Key: QZWWBGKSFBRQGT-UHFFFAOYSA-N
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Description

The compound “US8846654, 11” is a ligand identified with the BindingDB identifier BDBM135577. It is known for its significant affinity data, with an IC50 value of 39 nanomolar at a pH of 7.5

Preparation Methods

The synthetic routes and reaction conditions for the preparation of “US8846654, 11” involve the use of specific reagents and catalysts. The preparation method typically includes the following steps:

    Synthesis of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds through a series of chemical reactions. These reactions may include condensation, cyclization, and substitution reactions.

    Formation of the Final Compound: The intermediate compounds are then subjected to further reactions, such as oxidation or reduction, to form the final compound “US8846654, 11”.

    Purification: The final compound is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity product.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and automated processes to ensure consistency and efficiency.

Chemical Reactions Analysis

“US8846654, 11” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions with reagents such as halogens or alkylating agents, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

“US8846654, 11” has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a ligand in coordination chemistry studies to investigate its binding properties with various metal ions.

    Biology: It is studied for its potential as an enzyme inhibitor, particularly in the context of inhibiting specific enzymes involved in disease pathways.

    Medicine: The compound is explored for its therapeutic potential in treating diseases such as cancer, cardiovascular disorders, and neurological conditions.

    Industry: It is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of “US8846654, 11” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in therapeutic or biological effects. The molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

“US8846654, 11” can be compared with other similar compounds, such as:

Properties

Molecular Formula

C26H35F2N3O6

Molecular Weight

523.6 g/mol

IUPAC Name

4-[6-(1,3-difluoropropan-2-yloxy)-3-[(3,4-dimethoxyphenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-1-yl]piperidine-1-carbaldehyde

InChI

InChI=1S/C26H35F2N3O6/c1-35-23-6-3-17(11-24(23)36-2)15-30-25(33)21-12-19(37-20(13-27)14-28)4-5-22(21)31(26(30)34)18-7-9-29(16-32)10-8-18/h3,6,11,16,18-22H,4-5,7-10,12-15H2,1-2H3

InChI Key

QZWWBGKSFBRQGT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2C(=O)C3CC(CCC3N(C2=O)C4CCN(CC4)C=O)OC(CF)CF)OC

Origin of Product

United States

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